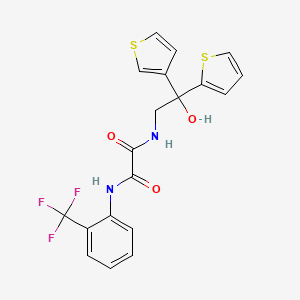

N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-N'-[2-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O3S2/c20-19(21,22)13-4-1-2-5-14(13)24-17(26)16(25)23-11-18(27,12-7-9-28-10-12)15-6-3-8-29-15/h1-10,27H,11H2,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGWXPKTJLAJSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a complex organic compound notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 400.5 g/mol. The compound features two thiophene rings, a hydroxyl group, and an oxalamide moiety, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N2O3S2 |

| Molecular Weight | 400.5 g/mol |

| CAS Number | 2034483-41-3 |

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

- Preparation of Thiophene Derivatives : Starting materials include thiophene derivatives reacted under controlled conditions.

- Formation of Oxalamide Structure : The reaction of thiophene derivatives with appropriate amines leads to the formation of the oxalamide structure.

- Final Modifications : Subsequent reactions may involve methylation or other modifications to achieve the desired functional groups.

Antimicrobial Properties

Research indicates that compounds containing thiophene rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been investigated for their efficacy against various bacterial strains.

In particular, a study highlighted that related thiophene compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that this class of compounds could be developed into potent antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. Thiophene-containing oxalamides have shown promising results in inhibiting cancer cell proliferation in vitro. For example, compounds with similar structural characteristics were tested against colon carcinoma cell lines, revealing significant cytotoxic effects with IC50 values in the low micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Cancer) | 6.2 |

| T47D (Breast Cancer) | 27.3 |

Case Studies

- Study on Antimicrobial Activity : A study published in 2020 evaluated various thiophene derivatives for their antimicrobial properties, finding that certain modifications enhanced their effectiveness against resistant bacterial strains .

- Anticancer Evaluation : Another research article focused on the anticancer properties of thiophene-based compounds, demonstrating that structural variations could significantly impact their biological activity .

While specific mechanisms for this compound remain largely uncharacterized, it is hypothesized that the presence of multiple functional groups allows for diverse interactions with biological targets. This versatility may facilitate binding to enzymes or receptors involved in disease pathways.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiophene and oxalamide functionalities exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Cytotoxicity Studies :

- Compounds with analogous structures have shown IC50 values in the low micromolar range against cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer).

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic processes:

- Tyrosinase Inhibition : Tyrosinase is crucial for melanin biosynthesis, and compounds with similar structures have demonstrated potent inhibitory activity. For example, related derivatives have shown IC50 values as low as 0.0433 µM for tyrosinase inhibition, suggesting that N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide may also exhibit similar properties.

Study on Melanin Production

A study investigated the effect of thiophene-containing oxalamides on melanin production in vitro. The results indicated that these compounds could significantly reduce melanin synthesis in melanocytes, supporting their potential use in skin-whitening formulations.

Mechanistic Insights

Research has focused on understanding the binding interactions between this compound and target enzymes like tyrosinase. Molecular docking studies suggest that the compound binds effectively to the active site of tyrosinase, potentially altering its activity and providing a basis for its inhibitory effects.

Q & A

Q. What are the optimal synthetic routes for N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves multi-step organic reactions. A common approach includes:

Thiophene intermediate preparation : React thiophene-2-carboxylic acid and thiophene-3-carboxylic acid with ethanolamine derivatives under reflux in anhydrous dichloromethane (DCM) .

Oxalamide coupling : Use oxalyl chloride to activate the carboxylic acid groups, followed by coupling with 2-(trifluoromethyl)aniline in the presence of a base (e.g., triethylamine) at 0–5°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >85% purity.

Key factors affecting yield:

- Temperature control during coupling (exothermic reactions require cooling).

- Solvent choice (polar aprotic solvents like DMF improve solubility).

- Catalyst use (e.g., DMAP accelerates amide bond formation) .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons of trifluoromethylphenyl), δ 6.5–7.2 ppm (thiophene protons), and δ 4.1–4.5 ppm (hydroxyethyl group) .

- ¹³C NMR : Carbonyl signals at ~165–170 ppm confirm oxalamide bonds .

- IR spectroscopy : Stretching bands at ~3300 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), and 1100 cm⁻¹ (C–F) .

- Mass spectrometry : Molecular ion peak [M+H]⁺ matches theoretical molecular weight (e.g., C₂₀H₁₆F₃N₂O₃S₂: ~468.4 g/mol) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological targets of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density distribution to identify reactive sites (e.g., trifluoromethyl group as an electron-withdrawing moiety) .

- Molecular docking : Use software like AutoDock Vina to simulate binding with enzymes (e.g., COX-2 for anti-inflammatory activity) or receptors (e.g., G-protein-coupled receptors). Focus on hydrophobic interactions between thiophene rings and receptor pockets .

- ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~3.2 indicates moderate blood-brain barrier penetration) .

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer : Contradictions (e.g., variable IC₅₀ values in anticancer assays) arise from:

- Assay conditions : Test in multiple cell lines (e.g., HeLa vs. MCF-7) under standardized O₂ levels (hypoxia vs. normoxia) .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation rates .

- Synergistic effects : Combine with inhibitors (e.g., P-glycoprotein inhibitors) to evaluate efflux pump interference .

Key Research Challenges

- Stereochemical control : The hydroxyethyl group introduces chirality; enantioselective synthesis requires chiral catalysts (e.g., BINOL-phosphoric acid) .

- Metabolite identification : LC-MS/MS reveals hydroxylated thiophene derivatives as primary metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.